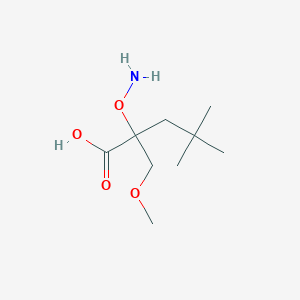

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid

Description

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid is a branched-chain amino acid derivative characterized by a 4,4-dimethylpentanoic acid backbone with unique substituents at position 2: an aminooxy (-O-NH₂) group and a methoxymethyl (-CH₂-O-CH₃) group.

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

2-aminooxy-2-(methoxymethyl)-4,4-dimethylpentanoic acid |

InChI |

InChI=1S/C9H19NO4/c1-8(2,3)5-9(14-10,6-13-4)7(11)12/h5-6,10H2,1-4H3,(H,11,12) |

InChI Key |

AYCYXOYRFMGGNW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(COC)(C(=O)O)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-dimethylpentanoic acid and methoxymethylamine.

Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Steps: The process may involve multiple steps including esterification, reduction, and aminooxy group introduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid can undergo various chemical reactions including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The aminooxy group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in various substituted aminooxy compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl groups in proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid and related compounds from the evidence:

Table 1. Structural and Functional Comparison

| Compound Name (CAS or Identifier) | Substituents at Position 2 | Molecular Formula | Key Applications/Properties | Source |

|---|---|---|---|---|

| Target Compound | Aminooxy (-O-NH₂), Methoxymethyl (-CH₂-OCH₃) | C₉H₁₉NO₄ (est.) | Potential bioconjugation, drug synthesis | N/A |

| MPI11c (Evidences 2, 4) | (S)-2-(((Benzyloxy)carbonyl)amino)-3-methylbutanamido | C₁₉H₂₈N₂O₅ | Antiviral protease inhibitors; 70–85% synthesis yield | |

| 2-(Tert-butoxycarbonylamino)-4,4-dimethylpentanoic acid (507264-54-2) | Boc-protected amino | C₁₂H₂₃NO₄ | Peptide synthesis intermediate | |

| (S)-2-{(Benzyloxy)carbonylamino}-4,4-dimethylpentanoic acid (2769953-43-5) | Cbz-protected methylamino | C₁₆H₂₃NO₄ | Solid-phase peptide synthesis | |

| (S)-2-((Fmoc)amino)-4,4-dimethylpentanoic acid (359766-58-8) | Fmoc-protected amino | C₂₂H₂₅NO₄ | High-purity peptide building block |

Key Comparisons

Functional Group Diversity: The target compound’s aminooxy and methoxymethyl groups are distinct from the carbamate-protected amines (Boc, Cbz, Fmoc) in analogs. MPI11c and related MPI derivatives exhibit antiviral activity due to carbamoyl interactions with protease targets, suggesting the target compound’s aminooxy group could enable alternative binding modes or metabolic stability .

Synthetic Utility: Boc-, Cbz-, and Fmoc-protected analogs (e.g., 507264-54-2, 2769953-43-5) are optimized for peptide synthesis, with high yields (70–85%) and compatibility with standard coupling reagents . The target compound’s aminooxy group may require specialized protection strategies to avoid side reactions during synthesis.

Physicochemical Properties :

- The methoxymethyl group in the target compound likely increases solubility in organic solvents compared to MPI11c’s polar carbamoyl group. This could enhance its utility in hydrophobic drug formulations .

- Boc-protected analogs (e.g., 507264-54-2) are typically crystalline solids with defined melting points (e.g., MPI11c: white solid, 70% yield), whereas the target compound’s physical properties remain uncharacterized in the evidence .

Biological Activity

2-(Aminooxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid, commonly referred to as a derivative of pentanoic acid, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₉N₁O₃

- Molecular Weight : 185.25 g/mol

- CAS Number : 20075-97-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Aminooxy Group : The introduction of the aminooxy group can be achieved through the reaction of hydroxylamine with suitable carbonyl precursors.

- Methoxymethylation : This step often utilizes methoxymethyl chloride in the presence of a base to protect the amino group during subsequent reactions.

- Finalization : The final product is purified through crystallization or chromatography.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Antioxidant Properties : Similar compounds have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For example:

- Case Study 1 : In vitro tests demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported in the range of 10-20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 12 |

| HeLa (Cervical) | 18 |

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of this compound:

- Case Study 2 : Research involving bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 100 |

Structural Analysis

Structural analysis through techniques such as NMR and IR spectroscopy has confirmed the presence of key functional groups that contribute to its biological activity. The aminooxy and methoxymethyl groups are critical for its interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.